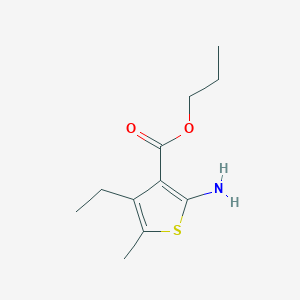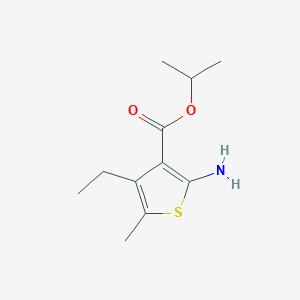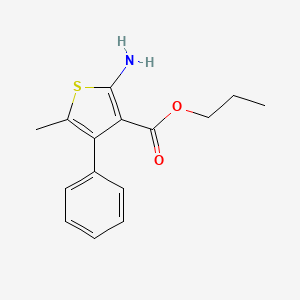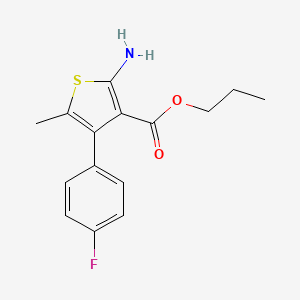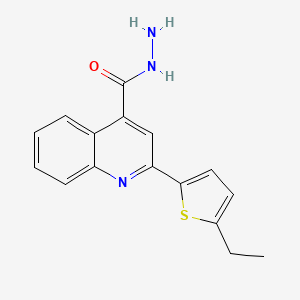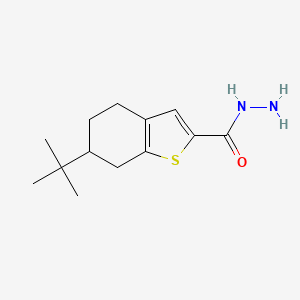![molecular formula C19H22N6OS B1326671 2-[(5-{1-[(3-methylphenyl)amino]ethyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide CAS No. 1071368-77-8](/img/structure/B1326671.png)
2-[(5-{1-[(3-methylphenyl)amino]ethyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds. The 1,2,4-triazole core is a five-membered ring with three nitrogen atoms and two carbon atoms . It has a phenyl group and a 3-methylphenyl group attached to it, which could potentially influence its properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the presence of the 1,2,4-triazole ring and the attached phenyl and 3-methylphenyl groups. These groups could potentially participate in various interactions such as π-stacking or hydrogen bonding, which could influence the overall shape and properties of the molecule .Chemical Reactions Analysis
1,2,4-Triazoles can participate in a variety of chemical reactions, including nucleophilic substitutions and electrophilic additions . The presence of the phenyl and 3-methylphenyl groups could also influence the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 1,2,4-triazole ring could potentially make the compound more polar, while the phenyl and 3-methylphenyl groups could contribute to its hydrophobicity .科学的研究の応用
Proteomics Research
This compound is utilized in proteomics research to study protein interactions and functions. Its molecular structure allows it to bind with specific proteins, which can be useful in identifying protein targets for drug development .
Antioxidant Activity
Thiazole derivatives, which are part of this compound’s structure, have been found to exhibit antioxidant properties . This activity is beneficial in preventing oxidative stress, which can lead to cellular damage and is associated with various diseases .
Antimicrobial and Antifungal Applications
The compound’s structure is similar to other thiazole derivatives known for their antimicrobial and antifungal activities . It can potentially be used to develop new treatments for infections caused by bacteria and fungi .
Antitumor and Cytotoxic Drug Development
Research has shown that 1,2,4-triazole hybrids, which include structures similar to this compound, display cytotoxic activities against tumor cell lines. This suggests its potential use in developing antitumor drugs .
Corrosion Inhibition
In the field of materials science, this compound has been reported to inhibit the corrosion of metals. This application is crucial in extending the life of metal components in various industries .
Antiviral Research
Derivatives of this compound have been evaluated for their antiviral activity . This includes research into treatments for plant viruses, which could have implications for agriculture and biosecurity .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[[5-[1-(3-methylanilino)ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6OS/c1-13-7-6-8-15(11-13)21-14(2)18-23-24-19(27-12-17(26)22-20)25(18)16-9-4-3-5-10-16/h3-11,14,21H,12,20H2,1-2H3,(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAUYPNQTOIQDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(C)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-{1-[(3-methylphenyl)amino]ethyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



